

# Addressing hypotony as a side effect of ADVM-022

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AO-022

Cat. No.: B15601701

[Get Quote](#)

## Technical Support Center: ADVM-022 and Hypotony

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding hypotony as a side effect of ADVM-022.

## Troubleshooting Guide

**Q1:** We are observing unexpected and significant decreases in intraocular pressure (IOP) in our preclinical models following ADVM-022 administration. How should we proceed?

**A1:** A significant decrease in IOP, or hypotony, is a known potential side effect of ADVM-022, particularly at higher doses. Immediate steps should be taken to investigate the underlying cause and manage the condition in your experimental setting.

Recommended Initial Steps:

- Confirm IOP Measurement: Ensure the accuracy and reproducibility of your tonometry readings. Use a calibrated tonometer suitable for your animal model.
- Dose Confirmation: Verify the administered dose of ADVM-022. Hypotony has been observed to be dose-dependent in clinical trials.[\[1\]](#)

- **Ocular Inflammation Assessment:** Conduct a thorough ocular examination to assess for signs of inflammation, such as panuveitis.[\[2\]](#)[\[3\]](#) This was a concurrent finding in clinical cases of ADVM-022-related hypotony.
- **Monitor Systemic Health:** In clinical trials, patients with diabetic macular edema (DME) and underlying comorbidities such as severe vascular disease were more susceptible.[\[1\]](#) Assess the systemic health of your animal models.
- **Review Prophylactic Regimens:** Evaluate the adequacy of your current anti-inflammatory prophylaxis. In clinical trials, alternative prophylactic regimens were considered for future studies.

**Q2:** Our team is designing a new study with ADVM-022. What are the key considerations to mitigate the risk of hypotony?

**A2:** Based on clinical trial data, several factors can be considered to mitigate the risk of hypotony.

**Key Mitigating Strategies:**

- **Dose Selection:** Consider using lower doses of ADVM-022. The incidence of hypotony was significantly higher at the  $6 \times 10^{11}$  vg/eye dose compared to the  $2 \times 10^{11}$  vg/eye dose in the INFINITY trial.[\[4\]](#)[\[5\]](#)
- **Patient/Model Selection:** The risk of hypotony was notably different between wet age-related macular degeneration (AMD) and DME patient populations. Pre-screening for underlying vascular comorbidities may be a crucial step.
- **Enhanced Prophylaxis:** Implement a robust and potentially extended anti-inflammatory prophylactic regimen. Ocular inflammation was observed in the OPTIC study and was generally responsive to steroid eye drops.[\[2\]](#) However, the inflammation associated with hypotony in the INFINITY trial was at times refractory to steroids.[\[1\]](#)

## Frequently Asked Questions (FAQs)

**Q3:** What is the proposed mechanism of action for ADVM-022?

A3: ADVM-022 is a gene therapy that utilizes a proprietary adeno-associated virus vector capsid, AAV.7m8, to deliver a codon-optimized coding sequence of aflibercept.<sup>[6]</sup> Following a single intravitreal injection, transduced retinal cells are designed to continuously produce the aflibercept protein, acting as a "biofactory."<sup>[6]</sup> Aflibercept is a recombinant fusion protein that functions as a decoy receptor, binding to Vascular Endothelial Growth Factor-A (VEGF-A) and Placental Growth Factor (PIGF).<sup>[7][8][9][10]</sup> This prevents their interaction with native receptors on endothelial cells, thereby inhibiting the signaling cascades that lead to angiogenesis and increased vascular permeability, which are characteristic of wet AMD and DME.<sup>[7][9]</sup>

Q4: How does anti-VEGF therapy, like the aflibercept produced by ADVM-022, typically affect IOP?

A4: The relationship between VEGF and aqueous humor dynamics is complex. Some studies suggest that VEGF-A can increase the outflow facility of aqueous humor through the conventional pathway, which would lead to a decrease in IOP.<sup>[11][12][13]</sup> Conversely, anti-VEGF therapies have been reported in some instances to reduce aqueous outflow facility, which could potentially lead to an increase in IOP.<sup>[14][15]</sup> The hypotony observed with ADVM-022, however, is not believed to be a direct pharmacological effect of VEGF inhibition on aqueous outflow.

Q5: What is the likely cause of hypotony as a side effect of ADVM-022?

A5: The leading hypothesis is that the hypotony observed in the INFINITY trial was secondary to significant and persistent intraocular inflammation (panuveitis).<sup>[2][3]</sup> Severe inflammation can lead to a breakdown of the blood-aqueous barrier and ciliary body shutdown, resulting in decreased aqueous humor production and subsequent hypotony. The fact that this adverse event was more prominent in the DME patient population, who may have a predisposition to inflammatory responses due to underlying vascular disease, supports this hypothesis.

Q6: What were the key findings from the clinical trials regarding ADVM-022 and hypotony?

A6: The INFINITY trial, which evaluated ADVM-022 in patients with DME, reported a dose-limiting toxicity of hypotony at the high dose ( $6 \times 10^{11}$  vg/eye).<sup>[4]</sup> This was a Suspected Unexpected Serious Adverse Reaction (SUSAR) that in some cases was accompanied by panuveitis and vision loss, and was refractory to steroid treatment, sometimes necessitating

surgical intervention.[1][2][5] In contrast, the OPTIC trial in patients with wet AMD did not report similar clinically relevant events of hypotony at either the high or low dose.

## Data Presentation

Table 1: Summary of Hypotony Events in ADVM-022 Clinical Trials

| Clinical Trial | Patient Population                         | Dose                                                                             | Incidence of Clinically Relevant Hypotony         |                            | Associated Findings                                                                       | Outcome                                                               |
|----------------|--------------------------------------------|----------------------------------------------------------------------------------|---------------------------------------------------|----------------------------|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
|                |                                            |                                                                                  |                                                   | Onset of Events            |                                                                                           |                                                                       |
| INFINITY       | Diabetic Macular Edema (DME)               | High Dose (6 x 10 <sup>11</sup> vg/eye)                                          | 5 out of 12 patients                              | 16-36 weeks post-treatment | Rapid decrease in IOP, inflammation (panuveitis), refractory to steroids in some cases[1] | Some patients required surgery; development for DME discontinued d[4] |
| INFINITY       | Diabetic Macular Edema (DME)               | Low Dose (2 x 10 <sup>11</sup> vg/eye)                                           | No similar clinically relevant events observed[4] | N/A                        | N/A                                                                                       | Continued monitoring                                                  |
| OPTIC          | Wet Age-Related Macular Degeneration (AMD) | High Dose (6 x 10 <sup>11</sup> vg/eye) & Low Dose (2 x 10 <sup>11</sup> vg/eye) | No similar clinically relevant events observed    | N/A                        | Ocular inflammation was observed but responsive to steroid eye drops[2]                   | Development to continue for wet AMD at lower doses                    |

## Experimental Protocols

Protocol 1: Investigation of Hypotony in a Non-Human Primate Model

- Animal Model: Select a relevant non-human primate model.
- Dose Escalation Study: Administer ADVM-022 via intravitreal injection at varying doses, including those tested in clinical trials ( $2 \times 10^{11}$  vg/eye and  $6 \times 10^{11}$  vg/eye) and lower.
- IOP Monitoring: Perform daily tonometry for the first week, followed by weekly measurements for the duration of the study.
- Ocular Inflammation Assessment: Conduct regular slit-lamp examinations and scoring of anterior chamber cells, flare, and vitreous haze.
- Aqueous Humor Analysis: Collect aqueous humor samples at predetermined time points to analyze for inflammatory cytokines and aflibercept protein levels.
- Histopathology: At the study endpoint, perform histopathological examination of the ciliary body and other ocular structures to assess for signs of inflammation and cellular damage.
- Systemic Health Monitoring: Monitor systemic inflammatory markers and overall health of the animals.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed pathway of ADVM-022-induced hypotony.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for addressing hypotony.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biospace.com [biospace.com]
- 2. cgtlive.com [cgtlive.com]
- 3. Intraocular Inflammation Associated With Current and Prospective Therapies for Patients With Wet AMD | Retinal Physician [pv-rp-staging.hbrsd.com]
- 4. modernretina.com [modernretina.com]
- 5. Adverum Biotechnologies Provides Update on the INFINITY [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Aflibercept? [synapse.patsnap.com]
- 8. Welcome to LWC Communities! [eyleahdhcp.com]
- 9. What is the mechanism of Aflibercept? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]

- 11. Vascular Endothelial Growth Factor-A Increases the Aqueous Humor Outflow Facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular Endothelial Growth Factor-A Increases the Aqueous Humor Outflow Facility | PLOS One [journals.plos.org]
- 13. Vascular Endothelial Growth Factor-A Increases the Aqueous Humor Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Intravitreal Anti-VEGF Injections Reduce Aqueous Outflow Facility in Patients With Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing hypotony as a side effect of ADVM-022]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601701#addressing-hypotony-as-a-side-effect-of-advm-022>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)